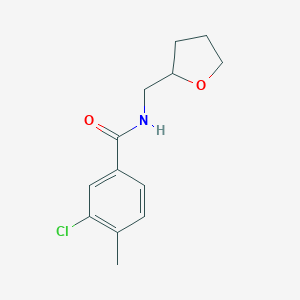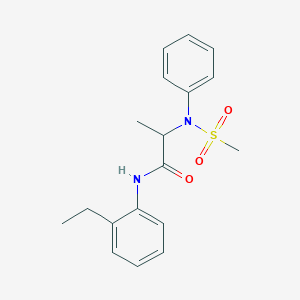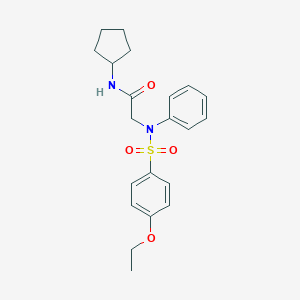![molecular formula C21H24N2O4 B297891 [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate](/img/structure/B297891.png)
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with a molecular formula of C21H24N2O4 and a molecular weight of 368.42626 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves several steps. The starting materials typically include 4-methoxy-3-methylphenyl butanoic acid and phenylhydrazine. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride to form the acyl chloride intermediate, which then reacts with phenylhydrazine to form the carbohydrazide. The final step involves the acetylation of the phenyl group using acetic anhydride .
Analyse Des Réactions Chimiques
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate can be compared with similar compounds such as:
Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the carbohydrazonoyl and acetate groups.
4-(4-Methoxy-phenyl)-morpholine: This compound contains a methoxyphenyl group and a morpholine ring, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C21H24N2O4 |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-15-13-17(9-12-20(15)26-3)5-4-6-21(25)23-22-14-18-7-10-19(11-8-18)27-16(2)24/h7-14H,4-6H2,1-3H3,(H,23,25)/b22-14+ |
Clé InChI |
JWLSYXFFOIKBHX-HYARGMPZSA-N |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
SMILES isomérique |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C)OC |
SMILES canonique |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297814.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297816.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297818.png)

![Ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297821.png)

![3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297832.png)
![3-Allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297834.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B297835.png)
![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-allyl-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B297837.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)


